1,2,5-Pentanetriol, 2-methyl-, (S)- 1,2,5-Pentanetriol, 2-methyl-, (S)-
Brand Name: Vulcanchem
CAS No.: 57624-95-0
VCID: VC20636680
InChI: InChI=1S/C6H14O3/c1-6(9,5-8)3-2-4-7/h7-9H,2-5H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C6H14O3
Molecular Weight: 134.17 g/mol

1,2,5-Pentanetriol, 2-methyl-, (S)-

CAS No.: 57624-95-0

Cat. No.: VC20636680

Molecular Formula: C6H14O3

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

1,2,5-Pentanetriol, 2-methyl-, (S)- - 57624-95-0

Specification

CAS No. 57624-95-0
Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
IUPAC Name (2S)-2-methylpentane-1,2,5-triol
Standard InChI InChI=1S/C6H14O3/c1-6(9,5-8)3-2-4-7/h7-9H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key JGPFFNACCBWQNG-LURJTMIESA-N
Isomeric SMILES C[C@](CCCO)(CO)O
Canonical SMILES CC(CCCO)(CO)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular structure of (2S)-2-methylpentane-1,2,5-triol consists of a five-carbon chain (pentane) with hydroxyl (-OH) groups at positions 1, 2, and 5. A methyl (-CH3_3) group is bonded to the second carbon, which also serves as the chiral center. The (S)-configuration at this position defines the compound’s stereochemistry, as illustrated by its SMILES notation: C[C@@](CCCO)(CO)O\text{C}[C@@](CCCO)(CO)O .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC6H14O3\text{C}_6\text{H}_{14}\text{O}_3
Molecular Weight134.17 g/mol
Exact Mass134.094294 Da
Topological Polar Surface Area60.69 Ų
Hydrogen Bond Donors3

Spectroscopic Identification

The compound’s structural elucidation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): The 1H^1\text{H}-NMR spectrum would exhibit distinct signals for the methyl group (δ ~1.2 ppm), hydroxyl protons (δ ~2.5–4.5 ppm), and the backbone methylene/methine groups.

  • Infrared (IR) Spectroscopy: Strong O-H stretching vibrations (~3200–3500 cm1^{-1}) and C-O stretches (~1050–1150 cm1^{-1}) confirm the polyol nature .

Synthesis and Production

Table 2: Precursors and Downstream Derivatives

PrecursorDownstream ProductFunctionality Change
2-Methyl-1,5-pentanediolIntroduction of third -OH groupOxidation/Epoxidation

Physicochemical Properties

Thermal and Solubility Profiles

Data collated from vendor specifications and computational models reveal the following properties:

Table 3: Experimental and Predicted Physicochemical Data

PropertyValueMethod/Source
Boiling PointNot Available
Density~1.14 g/cm³ (analog estimate)
Refractive Index1.474–1.477 (analog)
SolubilityMiscible in polar solvents
pKa14.28 ± 0.20 (predicted)

The compound’s high polarity, evidenced by its topological polar surface area (60.69 Ų), underpins its solubility in water, ethanol, and dimethyl sulfoxide (DMSO) .

Applications and Industrial Relevance

ParameterValueSource
GHS Hazard StatementH319 (Causes eye irritation)
Precautionary MeasuresP264, P280, P305+P351+P338
RTECS NumberSA3327000

Handling requires eye protection (goggles) and adequate ventilation to mitigate exposure risks .

Comparative Analysis with Related Compounds

1,2,5-Pentanetriol (Unsubstituted Analog)

The unsubstituted analog (CAS 14697-46-2) lacks the methyl group and chiral center, resulting in distinct properties:

Table 5: Comparative Properties

Property(2S)-2-Methyl Derivative1,2,5-Pentanetriol
Molecular FormulaC6H14O3\text{C}_6\text{H}_{14}\text{O}_3C5H12O3\text{C}_5\text{H}_{12}\text{O}_3
Molecular Weight134.17 g/mol120.15 g/mol
Boiling PointN/A195°C at 15 mmHg
Density~1.14 g/cm³1.14 g/cm³

The methyl group in the (S)-configured derivative enhances steric hindrance, potentially altering reactivity and biological interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator